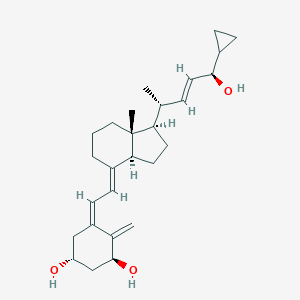

24R-Calcipotriol

説明

Structure

3D Structure

特性

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQQLNNNIPYSNX-CIJZWTHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112827-99-3 | |

| Record name | Calcipotriol, 24R- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112827993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanediol, 5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4R)-4-cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3S,5Z)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIPOTRIOL, 24R- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYF37XV46I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

24R-Calcipotriol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

24R-Calcipotriol, a synthetic analogue of calcitriol (the active form of vitamin D3), is a potent modulator of cell proliferation and differentiation.[1][2] It is the (24R)-epimer of Calcipotriol and is often considered an impurity of the latter.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the primary signaling pathway of 24R-Calcipotriol, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

24R-Calcipotriol, also known as (1α,3β,5Z,7E,22E,24R)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1,3,24-triol, possesses a molecular formula of C₂₇H₄₀O₃ and a molecular weight of approximately 412.60 g/mol .[3][4]

Table 1: Chemical Identifiers of 24R-Calcipotriol

| Identifier | Value |

| IUPAC Name | (1α,3β,5Z,7E,22E,24R)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1,3,24-triol[2] |

| CAS Number | 112827-99-3[4] |

| Molecular Formula | C₂₇H₄₀O₃[4] |

| Molecular Weight | 412.60 g/mol [4] |

| InChI Key | LWQQLNNNIPYSNX-JVKFFHQNSA-N[2] |

| SMILES | C--INVALID-LINK--O">C@H[C@H]1CC[C@H]2\C(=C/C=C3\C--INVALID-LINK--C--INVALID-LINK--\C3=C)CCC[C@]12C |

Table 2: Physicochemical Properties of 24R-Calcipotriol

| Property | Value |

| Physical Form | White Powder[2] |

| Melting Point | Not definitively reported |

| Boiling Point | 582.0 ± 50.0 °C (Predicted)[2] |

| Solubility | Slightly soluble in Chloroform and Methanol.[2] Soluble in ethanol, DMSO, and dimethylformamide (approx. 50 mg/mL).[4] Sparingly soluble in aqueous buffers; solubility in 1:5 ethanol:PBS (pH 7.2) is approximately 0.15 mg/mL.[4] The aqueous solubility of free calcipotriol is reported as 41.29 µg/mL.[5] |

| Stability | Light and temperature sensitive.[2] Unstable in solution; fresh preparation is recommended.[2] Should be stored at -20°C, protected from light, and under nitrogen.[2] |

| pKa | 14.29 ± 0.20 (Predicted)[2] |

Biological Activity and Signaling Pathway

24R-Calcipotriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[1][6] The binding of 24R-Calcipotriol to the VDR initiates a cascade of molecular events that ultimately modulate the expression of target genes involved in cell proliferation, differentiation, and immune response.[6][7]

Upon entering the cell, 24R-Calcipotriol binds to the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[7][8] The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[7] This binding recruits a complex of co-activator or co-repressor proteins, which in turn modulates the transcription of these genes, leading to the observed physiological effects.[7][9] For instance, calcipotriol has been shown to upregulate the expression of genes involved in keratinocyte differentiation and downregulate genes associated with inflammation.[10][11]

Figure 1. Simplified signaling pathway of 24R-Calcipotriol via the Vitamin D Receptor.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for the Quantification of 24R-Calcipotriol

This protocol is adapted from methodologies for the analysis of Calcipotriol in pharmaceutical formulations.[3][12]

Objective: To quantify the concentration of 24R-Calcipotriol in a sample.

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

-

Methanol (HPLC grade)[3]

-

Water (HPLC grade)[3]

-

24R-Calcipotriol reference standard

-

Sample containing 24R-Calcipotriol

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of methanol and water (e.g., 80:20 v/v).[3] Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh a known amount of 24R-Calcipotriol reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).[3] Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-20 µg/mL).

-

Sample Preparation: Dissolve the sample containing 24R-Calcipotriol in the mobile phase to achieve a concentration within the range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system. Record the peak areas of the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of 24R-Calcipotriol in the sample by interpolating its peak area on the calibration curve.

Figure 2. General workflow for the HPLC quantification of 24R-Calcipotriol.

In Vitro VDR Binding Affinity Assay

This protocol provides a general framework for assessing the binding affinity of 24R-Calcipotriol to the Vitamin D Receptor. Specific details may vary based on the available equipment and reagents. This is a conceptual outline based on competitive binding assay principles.[13]

Objective: To determine the binding affinity (e.g., Ki or IC50) of 24R-Calcipotriol for the Vitamin D Receptor.

Materials:

-

Recombinant human Vitamin D Receptor (VDR)

-

Radiolabeled or fluorescently labeled calcitriol (or another high-affinity VDR ligand) as the tracer

-

24R-Calcipotriol

-

Binding buffer (e.g., containing Tris-HCl, EDTA, DTT, and BSA)

-

Wash buffer

-

Filter plates (e.g., 96-well glass fiber filters)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Assay Setup: In a 96-well plate, add a constant amount of VDR and a constant concentration of the labeled tracer to each well.

-

Competitive Binding: Add increasing concentrations of unlabeled 24R-Calcipotriol to the wells. Include control wells with no unlabeled competitor (total binding) and wells with a large excess of unlabeled calcitriol (non-specific binding).

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The VDR and any bound ligand will be retained on the filter, while the unbound ligand will pass through.

-

Washing: Wash the filters with cold wash buffer to remove any remaining unbound ligand.

-

Detection:

-

For radiolabeled tracer: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

For fluorescently labeled tracer: Measure the fluorescence intensity of the filters using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage of specific binding for each concentration of 24R-Calcipotriol. Plot the percentage of specific binding against the logarithm of the 24R-Calcipotriol concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of 24R-Calcipotriol that inhibits 50% of the specific binding of the tracer. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

24R-Calcipotriol is a well-characterized synthetic vitamin D analogue with significant biological activity mediated through the Vitamin D Receptor signaling pathway. Its distinct chemical structure and physicochemical properties influence its formulation and delivery. The provided experimental protocols offer a foundation for researchers to quantify 24R-Calcipotriol and assess its interaction with its primary biological target. Further research into the nuanced effects of 24R-Calcipotriol on gene regulation and cellular responses will continue to elucidate its therapeutic potential.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 24R-Calcipotriol | 112827-99-3 [chemicalbook.com]

- 3. rjptonline.org [rjptonline.org]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. researchgate.net [researchgate.net]

- 6. Calcipotriol - Wikipedia [en.wikipedia.org]

- 7. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Calcipotriol Attenuates Form Deprivation Myopia Through a Signaling Pathway Parallel to TGF-β2–Induced Increases in Collagen Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of the topical application of calcipotriol on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjptonline.org [rjptonline.org]

- 13. support.nanotempertech.com [support.nanotempertech.com]

24R-Calcipotriol: A Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol (also known as calcipotriene) is a synthetic analog of calcitriol, the active form of vitamin D3. It has become a cornerstone in the topical treatment of psoriasis, a chronic autoimmune skin disease characterized by hyperproliferation and abnormal differentiation of keratinocytes. The therapeutic efficacy of calcipotriol stems from its ability to bind to the vitamin D receptor (VDR), thereby modulating gene expression related to cell growth and differentiation with a significantly lower risk of inducing hypercalcemia compared to calcitriol.[1][2][3] The synthesis of calcipotriol inevitably leads to the formation of various isomers, including the C24-epimer, 24R-Calcipotriol. While often considered an impurity in the production of calcipotriol (the 24S-epimer), 24R-Calcipotriol (also referred to as PRI-2202) has been synthesized and studied for its own biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of 24R-Calcipotriol.

Discovery and Rationale

The discovery of calcipotriol's therapeutic potential for psoriasis was serendipitous, arising from observations of psoriatic lesion improvement in patients receiving vitamin D for osteoporosis.[1] This led to the development of synthetic vitamin D3 analogs, like calcipotriol, that could maximize the therapeutic effects on skin cells while minimizing systemic side effects such as hypercalcemia.[4][5] The synthesis of calcipotriol, which involves the creation of a chiral center at the C24 position, typically results in a mixture of diastereomers, the (24S) and (24R) epimers. While the (24S)-epimer is the active pharmaceutical ingredient in commercially available calcipotriol formulations, the (24R)-epimer has been isolated and characterized to understand its distinct biological profile.

Synthesis of 24R-Calcipotriol

The synthesis of 24R-Calcipotriol is intrinsically linked to the synthesis of calcipotriol itself, often being a by-product of non-stereoselective reduction steps. However, targeted synthesis of the 24R-epimer can be achieved through stereoselective methods or by separation from a diastereomeric mixture. A common strategy for the synthesis of calcipotriol and its analogs is a convergent approach, where the A-ring and the CD-ring with the side chain are synthesized separately and then coupled.

A key method for constructing the side chain of vitamin D analogs is the Julia-Lythgoe or the modified Julia-Kocienski olefination.[6][7][8][9] This reaction involves the coupling of a sulfone-stabilized carbanion with an aldehyde or ketone to form an alkene. In the context of 24R-Calcipotriol synthesis, a vitamin D C-22 sulfone derivative is coupled with a chiral side-chain aldehyde.

Experimental Protocols

Representative Synthesis of 24R-Calcipotriol via Julia Olefination:

The following protocol is a representative procedure based on published synthetic strategies for calcipotriol analogs.[10]

Step 1: Synthesis of the Vitamin D C-22 Benzothiazoyl Sulfone.

This intermediate is typically prepared from a protected vitamin D derivative. The triene system is often protected as a Diels-Alder adduct with sulfur dioxide to prevent unwanted side reactions. The C-22 hydroxyl group is then converted to a benzothiazoyl sulfone.

Step 2: Synthesis of the Chiral Side-Chain Aldehyde.

The synthesis of the side-chain aldehyde with the desired (R) or (S) stereochemistry at the C-24 position is crucial. This can be achieved through various asymmetric synthesis methods.

Step 3: Julia Olefination and Deprotection.

-

Coupling Reaction: The C-22 benzothiazoyl sulfone (1 equivalent) is dissolved in an anhydrous aprotic solvent such as dimethoxyethane (DME) under an inert atmosphere (e.g., argon) and cooled to -78 °C. A strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equivalents), is added dropwise, and the mixture is stirred for 30 minutes to generate the carbanion. The chiral side-chain aldehyde (1.2 equivalents), dissolved in anhydrous DME, is then added dropwise. The reaction is stirred at -78 °C for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Deprotection: The resulting intermediate, which contains protecting groups on the hydroxyl functions, is dissolved in a suitable solvent like tetrahydrofuran (THF). A deprotecting agent, such as tetrabutylammonium fluoride (TBAF) for silyl ethers, is added, and the reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 24R-Calcipotriol. The separation of the (24R) and (24S) diastereomers, if a mixture is formed, can be achieved by high-performance liquid chromatography (HPLC) on a chiral stationary phase.[11][12][13]

Characterization:

The structure and purity of the synthesized 24R-Calcipotriol should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra to confirm the chemical structure and stereochemistry.[14]

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity and resolve diastereomers.

Synthetic Workflow Diagram

Biological Activity

24R-Calcipotriol, like other vitamin D analogs, is expected to exert its biological effects through the Vitamin D Receptor (VDR). The binding of the ligand to VDR leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) on the DNA, modulating the transcription of target genes involved in cell proliferation, differentiation, and immune responses.[15][16][17]

Antiproliferative Activity

Studies have shown that 24R-Calcipotriol (PRI-2202) possesses antiproliferative activity. In a comparative study, it demonstrated the strongest antiproliferative effect on the human breast cancer cell line MCF-7 among the tested analogs, which included calcipotriol (PRI-2201).[10]

Table 1: Qualitative Comparison of Antiproliferative Activity

| Compound | Cell Line | Antiproliferative Activity | Reference |

| 24R-Calcipotriol (PRI-2202) | MCF-7 (Breast Cancer) | Strongest among tested analogs | [10] |

| Calcipotriol (PRI-2201) | MCF-7 (Breast Cancer) | Active | [10] |

| 24R-Calcipotriol (PRI-2202) | HL-60 (Leukemia) | Active | [10] |

| Calcipotriol (PRI-2201) | HL-60 (Leukemia) | Active | [10] |

Note: Specific IC50 values for 24R-Calcipotriol were not available in the reviewed literature.

Vitamin D Receptor Binding Affinity

Table 2: Vitamin D Receptor (VDR) Binding Affinity

| Compound | VDR Binding Affinity | Reference |

| 24R-Calcipotriol | Data not available | - |

| Calcipotriol | Comparable to Calcitriol | [2] |

| Calcitriol | High | [2] |

Experimental Protocol: Cell Proliferation Assay (SRB Assay)

This protocol describes a general method for assessing the antiproliferative activity of compounds like 24R-Calcipotriol.

-

Cell Seeding: Plate cells (e.g., MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 24R-Calcipotriol and a vehicle control. Incubate for a specified period (e.g., 72 hours).

-

Cell Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4 °C.

-

Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and solubilize the bound dye with 10 mM Tris base.

-

Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway Diagram

Conclusion

24R-Calcipotriol, a diastereomer of the widely used antipsoriatic drug calcipotriol, exhibits biological activity, notably potent antiproliferative effects in certain cancer cell lines. Its synthesis is closely related to that of calcipotriol, and it can be obtained through stereoselective synthesis or by separation from diastereomeric mixtures. While the precise quantitative biological profile of 24R-Calcipotriol, including its VDR binding affinity and a broad spectrum of IC50 values, remains to be fully elucidated in publicly available literature, it represents an interesting molecule for further investigation in the field of vitamin D analog research and drug development. Future studies are warranted to fully characterize its pharmacological profile and explore its potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Calcipotriol - Wikipedia [en.wikipedia.org]

- 3. Nonpsoriatic uses of calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Calcipotriol. A new topical antipsoriatic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of the Solid-Phase Julia–Lythgoe Olefination in Vitamin D Side-Chain Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Julia olefination - Wikipedia [en.wikipedia.org]

- 9. Julia Olefination [organic-chemistry.org]

- 10. Synthesis and Biological Activity of Diastereomeric and Geometric Analogs of Calcipotriol, PRI-2202 and PRI-2205, Against Human HL-60 Leukemia and MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 13. scirp.org [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. 1,25-(OH)2-vitamin D3 and calcipotriol induce IL-10 receptor gene expression in human epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Calcipotriol Attenuates Form Deprivation Myopia Through a Signaling Pathway Parallel to TGF-β2–Induced Increases in Collagen Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Calcipotriol inhibits the proliferation of hyperproliferative CD29 positive keratinocytes in psoriatic epidermis in the absence of an effect on the function and number of antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 24R-Calcipotriol: A Technical Guide for Researchers

An In-depth Examination of the Molecular Pathways and Cellular Effects of a Leading Topical Psoriasis Treatment

Introduction

Calcipotriol, also known as calcipotriene, is a synthetic analog of calcitriol, the active form of vitamin D3. The therapeutically active stereoisomer, 24R-Calcipotriol, has become a cornerstone in the topical treatment of plaque psoriasis. Its efficacy stems from a multi-faceted mechanism of action that addresses the core pathologies of psoriasis: hyperproliferation and abnormal differentiation of keratinocytes, and chronic inflammation. This technical guide provides a detailed overview of the molecular and cellular mechanisms of 24R-Calcipotriol, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support researchers and drug development professionals.

Core Mechanism of Action: The Vitamin D Receptor Pathway

The primary molecular target of 24R-Calcipotriol is the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.[1][2] The binding of Calcipotriol to the VDR initiates a cascade of genomic events that ultimately modulate the expression of genes involved in cell growth, differentiation, and immune response.

-

Ligand Binding and Receptor Activation: Calcipotriol enters the cell and binds to the ligand-binding domain of the VDR in the cytoplasm. This binding induces a conformational change in the VDR.[3]

-

Heterodimerization: The activated VDR-Calcipotriol complex translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[4]

-

DNA Binding: This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[3]

-

Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits a complex of co-activator or co-repressor proteins, which in turn modulates the transcription of target genes by RNA polymerase II. This leads to either an increase or decrease in the synthesis of specific proteins that govern cellular processes.

Effects on Keratinocytes: Normalizing Epidermal Homeostasis

In psoriasis, keratinocytes undergo accelerated proliferation and incomplete differentiation, leading to the formation of thick, scaly plaques. 24R-Calcipotriol helps to normalize these processes.

Inhibition of Proliferation

Calcipotriol inhibits the hyperproliferation of keratinocytes in a concentration-dependent manner.[1][5] This is achieved through the downregulation of several key proliferative factors:

-

STAT1 and STAT3: Calcipotriol downregulates the expression and activation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3, which are implicated in psoriatic disease progression.[6][7]

-

EGR1 and PLK2: It also decreases the expression of Early Growth Response-1 (EGR1) and Polo-Like Kinase-2 (PLK2), two factors involved in cell proliferation.[1][8]

-

Keratin 17 (K17): Calcipotriol suppresses the IFN-γ-induced expression of K17, a keratin associated with hyperproliferative skin conditions.[3][9]

Promotion of Differentiation

Calcipotriol promotes the normal differentiation of keratinocytes, helping to restore a healthy epidermal structure.[2] This involves the modulation of differentiation markers:

-

Keratins: It normalizes the expression of keratins, leading to a decrease in the hyperproliferative marker Keratin 6 (K6) and an increase in the differentiation-specific Keratin 10 (K10).[10][11]

-

Involucrin and Transglutaminase: Calcipotriol also affects the expression of other markers of terminal differentiation, such as involucrin and transglutaminase.[2]

Immunomodulatory Effects: Dampening the Inflammatory Response

Psoriasis is recognized as an immune-mediated disease, with the IL-23/Th17 axis playing a central role. Calcipotriol exerts significant immunomodulatory effects that contribute to its therapeutic efficacy.

-

Inhibition of Pro-inflammatory Cytokines: Calcipotriol suppresses the expression of key pro-inflammatory cytokines that drive the psoriatic inflammatory cascade, including IL-17A, IL-22, and IL-8.[12][13][14]

-

Modulation of T-cell Response: It helps to shift the T-cell response away from the pathogenic Th1/Th17 profile.

-

Regulation of IL-36: Calcipotriol directly inhibits the expression of IL-36α and IL-36γ in keratinocytes, disrupting a key inflammatory loop in psoriasis.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action and efficacy of 24R-Calcipotriol.

| Parameter | Molecule | Value | Reference |

| VDR Binding Affinity (Kd) | Calcipotriol | 0.31 nM | [15] |

| Calcitriol | ~0.1 - 1 nM (EC₅₀) | [16] |

| Concentration | Cell Line | Proliferation Inhibition | Reference |

| 10⁻⁷ M | HaCaT (IFN-γ stimulated) | 58.10% (K17 expression) | [3][9] |

| 10⁻⁵ M | HaCaT (IFN-γ stimulated) | 70.68% (K17 expression) | [3][9] |

| ≥ 1 µM | RDEB Keratinocytes | Anti-proliferative effects observed | [17] |

| Study | Baseline PASI | Treatment Duration | % PASI Reduction | Reference |

| Kullavanijaya et al. | 7.16 | 6 weeks | 55.55% | [12] |

| Combination Therapy Study | 17.5 | 10 weeks | 84.8% (Calcipotriol + PUVA) | [18] |

| Left/Right Comparison | 12.6 | 8 weeks | 74% | [10] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for replicating and building upon existing research.

Protocol 1: MTT Assay for Keratinocyte Proliferation

This protocol assesses the effect of Calcipotriol on the proliferation of human keratinocytes (e.g., HaCaT cell line).

Objective: To determine the dose-dependent effect of Calcipotriol on keratinocyte viability and proliferation.

Methodology:

-

Cell Plating: Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[19]

-

Compound Treatment: Prepare serial dilutions of Calcipotriol in culture medium. Remove the existing medium from the cells and add 100 µL of the Calcipotriol dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired exposure period (e.g., 72 hours).[5][20]

-

MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration ~0.5 mg/mL) to each well.[19][20]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[20]

-

Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

-

Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[19][21]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from medium-only wells.

Protocol 2: Imiquimod-Induced Psoriasis-Like Mouse Model

This in vivo model is widely used to study the pathogenesis of psoriasis and evaluate the efficacy of anti-psoriatic drugs.

Objective: To induce a psoriasis-like skin inflammation in mice and assess the therapeutic effect of topical 24R-Calcipotriol.

Methodology:

-

Animal Preparation: Use 6-8 week old BALB/c or C57BL/6 mice. Shave the dorsal skin carefully one day before the start of the experiment.[22][23]

-

Induction Phase: Apply a daily topical dose of 62.5 mg of 5% imiquimod (IMQ) cream to the shaved back and right ear for 5-8 consecutive days.[22][23] This induces an inflammatory response characterized by erythema, scaling, and skin thickening, mimicking human psoriasis.

-

Treatment Phase: After the induction phase, divide the mice into treatment groups. Apply a daily topical dose of Calcipotriol ointment (or vehicle control) to the inflamed skin for a specified duration (e.g., 7-14 days).

-

Efficacy Assessment:

-

Clinical Scoring: Daily, score the severity of erythema, scaling, and thickness of the back skin on a scale from 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores constitutes the Psoriasis Area and Severity Index (PASI) score.[22]

-

Histological Analysis: At the end of the experiment, collect skin biopsies for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Gene Expression Analysis: Isolate RNA from skin tissue to perform qPCR for key inflammatory and differentiation markers (e.g., IL-17, IL-23, K10, K17).

-

Conclusion

The mechanism of action of 24R-Calcipotriol is a sophisticated process centered on its high affinity for the Vitamin D Receptor. By activating the VDR signaling pathway, it orchestrates a genomic response that effectively counteracts the primary pathological features of psoriasis. It normalizes keratinocyte proliferation and differentiation while simultaneously dampening the underlying immune-driven inflammation. This dual action on both epidermal and immune cells explains its high therapeutic efficacy. A thorough understanding of these intricate molecular and cellular pathways is essential for the ongoing development of novel and improved therapies for psoriasis and other hyperproliferative and inflammatory skin disorders.

References

- 1. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcipotriol/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agonist-controlled competition of RAR and VDR nuclear receptors for heterodimerization with RXR is manifested in their DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medicaljournalssweden.se [medicaljournalssweden.se]

- 11. Transcriptional Regulation of Keratin Gene Expression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. medicaljournalssweden.se [medicaljournalssweden.se]

- 13. Calcipotriol increases hCAP18 mRNA expression but inhibits extracellular LL37 peptide production in IL-17/IL-22-stimulated normal human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. JCI Insight - Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of calcipotriol and corticosteroid therapy for psoriasis [insight.jci.org]

- 15. bindingdb.org [bindingdb.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. MTT (Assay protocol [protocols.io]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. frontierspartnerships.org [frontierspartnerships.org]

- 23. Using Imiquimod-Induced Psoriasis-Like Skin as a Model to Measure the Skin Penetration of Anti-Psoriatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 24R-Calcipotriol: Vitamin D Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vitamin D receptor (VDR) binding affinity of 24R-Calcipotriol (calcipotriene), a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D₃). This document details the quantitative binding data, in-depth experimental protocols for assessing VDR binding, and a visualization of the associated signaling pathways.

Quantitative VDR Binding Affinity: 24R-Calcipotriol in Comparison to Calcitriol

24R-Calcipotriol is a potent VDR agonist designed for the topical treatment of psoriasis. A key aspect of its therapeutic efficacy lies in its high affinity for the VDR, which is comparable to that of the endogenous ligand, calcitriol.[1] While specific dissociation constants (Kd) or inhibition constants (Ki) for calcipotriol are not consistently reported across the literature, its binding affinity is widely acknowledged to be similar to that of calcitriol.

One study reported the half-maximal inhibitory concentration (IC₅₀) for calcitriol binding to the VDR to be approximately 3.6 nM. Given the comparable affinity of calcipotriol, its IC₅₀ is expected to be in a similar nanomolar range. This high affinity underscores its potent biological activity at the receptor level.

Table 1: Comparative VDR Binding Affinity

| Compound | Receptor | Binding Affinity Metric | Reported Value | Key Characteristics |

| 24R-Calcipotriol | Vitamin D Receptor (VDR) | Relative Affinity | Comparable to Calcitriol | Synthetic analog with high VDR affinity but significantly lower calcemic activity in vivo. |

| Calcitriol | Vitamin D Receptor (VDR) | IC₅₀ | ~3.6 nM | Endogenous high-affinity VDR agonist with potent effects on gene transcription and systemic calcium homeostasis. |

Note: IC₅₀ values can vary depending on the specific experimental conditions, such as receptor source and assay methodology.

VDR Signaling Pathways: Genomic and Non-Genomic Actions

The biological effects of 24R-Calcipotriol are mediated through its interaction with the VDR, which functions as a ligand-inducible transcription factor. The VDR signaling cascade can be broadly divided into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the regulation of gene expression. Upon binding to 24R-Calcipotriol in the cytoplasm or nucleus, the VDR undergoes a conformational change. This change promotes its heterodimerization with the Retinoid X Receptor (RXR). The resulting VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits a complex of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription. The downstream effects include the inhibition of keratinocyte proliferation and the promotion of their differentiation, which are crucial for the treatment of psoriasis.

VDR Genomic Signaling Pathway

Non-Genomic Signaling Pathway

In addition to the slower genomic effects, 24R-Calcipotriol can also elicit rapid, non-genomic responses. These actions are initiated by a subpopulation of VDR localized at the plasma membrane. Ligand binding to this membrane-associated VDR can trigger rapid intracellular signaling cascades, including the activation of second messenger systems like phospholipase C (PLC) and protein kinase C (PKC), leading to changes in intracellular calcium levels and activation of various kinases. These rapid signals can modulate the activity of ion channels and other signaling proteins, contributing to the overall cellular response.

VDR Non-Genomic Signaling Pathway

Experimental Protocols for VDR Binding Affinity Determination

The binding affinity of compounds like 24R-Calcipotriol to the VDR is typically determined using competitive radioligand binding assays. These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. Two common methods are the filtration-based assay and the Scintillation Proximity Assay (SPA).

Competitive Radioligand Binding Assay (Filtration Method)

This method involves incubating the receptor source with a radiolabeled VDR ligand (e.g., [³H]-calcitriol) and varying concentrations of the unlabeled test compound (e.g., 24R-Calcipotriol). The receptor-bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a scintillation counter.

Detailed Protocol:

-

Receptor Preparation:

-

Prepare a source of VDR, such as nuclear extracts from VDR-expressing cells (e.g., MCF-7, HaCaT) or recombinant VDR.

-

Homogenize cells or tissues in an appropriate buffer and prepare a crude nuclear extract or purified receptor preparation.

-

Determine the protein concentration of the receptor preparation using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Setup:

-

Prepare a series of dilutions of the unlabeled test compound (24R-Calcipotriol).

-

In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]-calcitriol, typically at or below its Kd), and varying concentrations of the unlabeled test compound.

-

Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled calcitriol).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

If the Kd of the radioligand is known, the inhibition constant (Ki) of the test compound can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand.

-

Filtration-Based VDR Binding Assay Workflow

Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay that does not require a physical separation step. In this method, the receptor is immobilized onto scintillant-containing microbeads. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the scintillant, causing the emission of light that can be detected. Unbound radioligand in the solution is too far away to excite the scintillant.

Detailed Protocol:

-

Bead and Receptor Preparation:

-

Choose SPA beads with a surface chemistry suitable for immobilizing the VDR (e.g., wheat germ agglutinin-coated beads for glycosylated receptors, or protein A-coated beads for antibody-captured receptors).

-

Incubate the SPA beads with the receptor preparation to allow for immobilization.

-

-

Assay Setup:

-

In a microplate, add the receptor-coated SPA beads, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

-

Incubation:

-

Incubate the plate with gentle agitation to keep the beads in suspension and allow the binding reaction to reach equilibrium.

-

-

Signal Detection:

-

Measure the light output from each well using a microplate scintillation counter. No separation or washing steps are required.

-

-

Data Analysis:

-

The data analysis is similar to the filtration assay, where the light signal is proportional to the amount of bound radioligand. The IC₅₀ and Ki values are determined from the dose-response curve.

-

Conclusion

24R-Calcipotriol exhibits a high binding affinity for the Vitamin D Receptor, comparable to the natural hormone calcitriol. This strong interaction is the basis for its therapeutic efficacy in psoriasis, initiating a cascade of genomic and non-genomic signaling events that lead to the normalization of keratinocyte proliferation and differentiation. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of VDR binding affinity, which is a critical step in the discovery and development of novel VDR-targeting therapeutics.

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of 24R-Calcipotriol

For Researchers, Scientists, and Drug Development Professionals

Introduction

24R-Calcipotriol, a synthetic analogue of calcitriol (1α,25-dihydroxyvitamin D3), is a cornerstone in the topical treatment of psoriasis.[1][2] Its therapeutic efficacy lies in its ability to modulate keratinocyte proliferation and differentiation by binding to the vitamin D receptor (VDR), while exhibiting a significantly lower risk of systemic calcemic effects compared to the natural hormone.[1] This guide provides a comprehensive overview of the pharmacokinetics, metabolism, and mechanism of action of 24R-Calcipotriol, with a focus on quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Pharmacokinetics

The systemic exposure to 24R-Calcipotriol following topical application is low. Clinical studies with radiolabeled ointment have shown that approximately 5-6% of the applied dose is absorbed systemically through psoriatic plaques and normal skin.[3] Despite this low absorption, understanding the pharmacokinetic profile is crucial for assessing its safety and efficacy.

Table 1: Summary of Pharmacokinetic Parameters of Calcipotriol in Humans (Topical Administration)

| Parameter | Value | Study Population | Dosage | Citation |

| Systemic Absorption | ~6% (± 3% SD) on psoriasis plaques | Psoriasis Patients | Radiolabeled ointment | [3] |

| ~5% (± 2.6% SD) on normal skin | Healthy Volunteers | Radiolabeled ointment | [3] | |

| Cmax | Below 25 pg/mL | Psoriasis Patients | 3.5 g of 0.005% foam twice daily for 2 weeks | [4] |

| Tmax | Not determined due to low plasma concentrations | Psoriasis Patients | 3.5 g of 0.005% foam twice daily for 2 weeks | [4] |

| AUC | Not determined due to low plasma concentrations | Psoriasis Patients | 3.5 g of 0.005% foam twice daily for 2 weeks | [4] |

Table 2: Summary of Pharmacokinetic Parameters of Calcipotriol in Animals

| Species | Route of Administration | Dose | Half-life (t½) | Clearance | Citation |

| Rat | Intravenous | 50 µg/kg | - | >100 times higher than 1,25(OH)2D3 | [5] |

| Sheep | Intravenous | 0.1 mg/kg | ~1 hour | - | [6] |

| Sheep | Intra-articular | 0.054 - 0.560 mg/kg | - | - | [6] |

Metabolism

Following systemic absorption, 24R-Calcipotriol undergoes rapid and extensive metabolism, primarily in the liver.[3] The metabolic pathway is similar to that of endogenous 1,25-dihydroxyvitamin D3, leading to the formation of less active metabolites.[3] This rapid metabolism is a key factor in the low calcemic potential of calcipotriol.[1]

The two major metabolites identified are MC1046 and MC1080.[6] These metabolites have a significantly lower affinity for the vitamin D receptor compared to the parent compound.[5]

Metabolic Pathway of 24R-Calcipotriol

Caption: Metabolic conversion of 24R-Calcipotriol.

Mechanism of Action: Vitamin D Receptor Signaling

The biological effects of 24R-Calcipotriol are mediated through its binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[3] This interaction initiates a cascade of molecular events that ultimately modulate the expression of target genes involved in cell proliferation, differentiation, and inflammation.

Upon entering the cell, 24R-Calcipotriol binds to the VDR in the cytoplasm. This ligand-receptor complex then translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.

VDR Signaling Pathway

Caption: 24R-Calcipotriol-mediated VDR signaling pathway.

Experimental Protocols

Quantification of Calcipotriol in Human Plasma by LC-MS/MS

This protocol describes a validated method for the sensitive and specific quantification of calcipotriol in human plasma.

a. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard solution (e.g., MC 1080-d4 in methanol).

-

Vortex briefly to mix.

-

Add 500 µL of methyl tert-butyl ether (MTBE).

-

Vortex vigorously for 5 minutes to extract the analyte.

-

Centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

b. LC-MS/MS Conditions

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of methanol and water with a suitable modifier (e.g., ammonium acetate).

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative, depending on the optimal response for calcipotriol.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for calcipotriol and the internal standard.

c. Method Validation The method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability.[7][8]

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for calcipotriol analysis in plasma.

In Vitro Metabolism in Human Keratinocytes

This protocol outlines a general procedure to assess the metabolism of 24R-Calcipotriol in cultured human keratinocytes.

-

Cell Culture: Culture human keratinocytes (e.g., HaCaT cells) in an appropriate medium until they reach a suitable confluency.

-

Treatment: Replace the culture medium with a fresh medium containing 24R-Calcipotriol at various concentrations. Include a vehicle control (medium without the compound).

-

Incubation: Incubate the cells for different time points (e.g., 0, 1, 3, 6, 24 hours).

-

Sample Collection: At each time point, collect both the culture medium and the cells.

-

Extraction:

-

Medium: Extract the metabolites from the culture medium using a suitable method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Cells: Lyse the cells and extract the intracellular metabolites.

-

-

Analysis: Analyze the extracts using LC-MS/MS to identify and quantify the parent compound (24R-Calcipotriol) and its metabolites.

-

Data Analysis: Determine the rate of metabolism and identify the major metabolic pathways.

Vitamin D Receptor Competitive Binding Assay

This assay determines the binding affinity of 24R-Calcipotriol to the VDR.[9]

-

Reagents and Buffers:

-

Recombinant human VDR.

-

Radiolabeled ligand (e.g., [³H]-1α,25(OH)₂D₃).

-

Unlabeled 1α,25(OH)₂D₃ (for determining non-specific binding).

-

24R-Calcipotriol at a range of concentrations.

-

Binding buffer.

-

-

Assay Procedure:

-

In a multi-well plate, combine the recombinant VDR, a fixed concentration of the radiolabeled ligand, and varying concentrations of either unlabeled 1α,25(OH)₂D₃ or 24R-Calcipotriol.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand using a suitable method (e.g., filtration through a glass fiber filter).

-

Wash the filters to remove any unbound radioligand.

-

-

Detection:

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Experimental Workflow for VDR Competitive Binding Assay

Caption: Workflow for VDR competitive binding assay.

Conclusion

This technical guide provides a detailed overview of the pharmacokinetics and metabolism of 24R-Calcipotriol. The low systemic absorption and rapid metabolism into less active compounds contribute to its favorable safety profile for topical use. The mechanism of action, mediated through the Vitamin D Receptor, involves the regulation of gene expression related to cell growth and differentiation. The provided experimental protocols offer a foundation for researchers and drug development professionals working with this important therapeutic agent. Further research focusing on comprehensive human pharmacokinetic studies after topical application will continue to enhance our understanding of this valuable drug.

References

- 1. Calcipotriol: a new drug for topical psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcipotriol. A review of its pharmacological properties and therapeutic use in psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Calcipotriene/betamethasone dipropionate for the treatment of psoriasis vulgaris: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. rjptonline.org [rjptonline.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Antitumor Potential of (24R)-Calcipotriene

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: (24R)-Calcipotriene, a synthetic analogue of calcitriol (the active form of vitamin D3), has emerged as a compound of significant interest beyond its established use in treating psoriasis.[1][2] A growing body of preclinical and clinical research highlights its potential as an antineoplastic agent. This document provides a comprehensive technical overview of the mechanisms, experimental evidence, and signaling pathways associated with the antitumor effects of (24R)-Calcipotriene (calcipotriol). It is intended to serve as a resource for professionals engaged in oncology research and the development of novel cancer therapeutics.

Core Mechanisms of Antitumor Activity

(24R)-Calcipotriene exerts its anticancer effects through a multi-faceted approach, primarily initiated by its binding to the nuclear Vitamin D Receptor (VDR).[3][4] This interaction triggers a cascade of genomic and non-genomic events that collectively inhibit cancer cell proliferation, induce apoptosis, promote differentiation, and modulate the tumor microenvironment.

VDR-Mediated Genomic Signaling

The canonical pathway for calcipotriol's action involves its function as a ligand for the VDR. Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[3][5]

Key downstream effects of this genomic signaling include:

-

Cell Cycle Arrest: Calcipotriol induces a G0/G1 phase cell cycle arrest in various cancer cell lines.[6][7] This is achieved by upregulating the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and downregulating the expression of cyclins and cyclin-dependent kinases (CDKs) like CDK2, CDK4, and CDK6.[6][7]

-

Induction of Apoptosis: The compound promotes programmed cell death by modulating the expression of apoptosis-related proteins. It has been shown to down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax and Bak, leading to the activation of caspase cascades.[7][8]

-

Promotion of Cellular Differentiation: In several cancer models, calcipotriol can steer malignant cells towards a more differentiated, less proliferative state.[6][7][9]

References

- 1. 1mg.com [1mg.com]

- 2. nextstepsinderm.com [nextstepsinderm.com]

- 3. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcipotriol - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Biological Activity of Diastereomeric and Geometric Analogs of Calcipotriol, PRI-2202 and PRI-2205, Against Human HL-60 Leukemia and MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The Mechanism of Calcitriol in Cancer Treatment_Chemicalbook [chemicalbook.com]

- 8. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of the anti-cancer and anti-inflammatory actions of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 24R-Calcipotriol in Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis, a hyperproliferative skin disorder. Its therapeutic efficacy is largely attributed to its ability to inhibit keratinocyte proliferation and promote normal cell differentiation.[1][2][3] Calcipotriol is the 24S-epimer of the molecule. This technical guide delves into the role of its diastereomer, 24R-Calcipotriol (also known as PRI-2202), in cell differentiation. While research on 24R-Calcipotriol is less extensive than on its 24S counterpart, this document synthesizes the available data, outlines key signaling pathways, and provides detailed experimental protocols to facilitate further investigation into its biological activity and therapeutic potential.

Core Mechanism of Action: The Vitamin D Receptor

The biological effects of Calcipotriol and its analogues are primarily mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor.[2] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This regulation of gene expression is central to the anti-proliferative and pro-differentiative effects of vitamin D analogues on keratinocytes.

Data Presentation: Quantitative Effects on Cell Proliferation and Differentiation

While specific quantitative data on the effects of 24R-Calcipotriol on keratinocyte differentiation is limited in the current literature, studies on its counterpart, Calcipotriol (24S-epimer), provide a valuable benchmark. The following tables summarize the known quantitative effects of these compounds on various cell lines and differentiation/proliferation markers.

Table 1: Comparative Antiproliferative Activity of Calcipotriol Epimers (PRI-2201 vs. PRI-2202)

| Cell Line | Compound | IC50 (nM) | Reference |

| Human Promyelocytic Leukemia (HL-60) | Calcipotriol (PRI-2201) | ~10 | [2] |

| Human Promyelocytic Leukemia (HL-60) | 24R-Calcipotriol (PRI-2202) | >100 | [2] |

| Human Breast Cancer (MCF-7) | Calcipotriol (PRI-2201) | ~100 | [2] |

| Human Breast Cancer (MCF-7) | 24R-Calcipotriol (PRI-2202) | ~10 | [2] |

Table 2: Effect of Calcipotriol (24S-Epimer) on Keratinocyte Proliferation and Differentiation Markers

| Cell Type | Treatment | Marker | Effect | Reference |

| Psoriatic Keratinocytes | Calcipotriol | Ki-67 (Proliferation) | Significant Decrease | [4] |

| Psoriatic Keratinocytes | Calcipotriol | Keratin-10 (Differentiation) | Significant Increase | [4][5] |

| Psoriatic Keratinocytes | Calcipotriol | Keratin-6 (Hyperproliferation) | Significant Decrease | [5] |

| Psoriatic Keratinocytes | Calcipotriol | Keratin-15 (Stem Cell Marker) | Significant Increase | [5] |

| HaCaT Keratinocytes | Calcipotriol (10⁻⁷ M) on IFN-γ induced cells | Keratin-17 (Inflammation/Proliferation) | 58.10% Suppression | [6] |

| HaCaT Keratinocytes | Calcipotriol (10⁻⁵ M) on IFN-γ induced cells | Keratin-17 (Inflammation/Proliferation) | 70.68% Suppression | [6] |

| Normal Human Keratinocytes | Calcipotriol (10⁻⁸ M) | Transglutaminase Activity | 388% Increase | [1] |

| Normal Human Keratinocytes | Calcipotriol (10⁻⁸ M) | Cornified Envelopes | 288% Increase | [1] |

Signaling Pathways in Calcipotriol-Mediated Cell Differentiation

The pro-differentiative effects of Calcipotriol are orchestrated through a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways implicated in the action of Calcipotriol on keratinocytes. While these pathways have been established for the 24S-epimer, they provide a foundational framework for investigating the mechanisms of 24R-Calcipotriol.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the role of vitamin D analogues in cell differentiation and proliferation.

Protocol 1: Cell Proliferation Assessment using MTT Assay

Objective: To quantitatively determine the effect of 24R-Calcipotriol on the proliferation of human keratinocytes (e.g., HaCaT or primary keratinocytes).

Materials:

-

Human keratinocytes

-

Complete keratinocyte growth medium

-

24R-Calcipotriol stock solution (in DMSO or ethanol)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed keratinocytes into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Prepare serial dilutions of 24R-Calcipotriol in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO/ethanol as the highest compound concentration).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

Objective: To determine the effect of 24R-Calcipotriol on the phosphorylation of STAT3 in human keratinocytes.

Materials:

-

Human keratinocytes

-

6-well tissue culture plates

-

24R-Calcipotriol

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed keratinocytes in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of 24R-Calcipotriol for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated STAT3 levels to total STAT3 and the loading control (GAPDH).

Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis

Objective: To measure the effect of 24R-Calcipotriol on the mRNA expression of differentiation markers (e.g., Involucrin, Transglutaminase) and proliferation-related genes (e.g., EGR1, PLK2).

Materials:

-

Human keratinocytes

-

24R-Calcipotriol

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

-

SYBR Green or TaqMan qPCR master mix

-

Real-time PCR system

Procedure:

-

Cell Treatment and RNA Extraction: Treat keratinocytes with 24R-Calcipotriol. Extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform qPCR using specific primers for the target and housekeeping genes.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to control cells.

Protocol 4: Immunofluorescence Staining for Keratin 10

Objective: To visualize the effect of 24R-Calcipotriol on the expression and localization of the differentiation marker Keratin 10 in keratinocytes.

Materials:

-

Keratinocytes grown on coverslips

-

24R-Calcipotriol

-

4% paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody (anti-Keratin 10)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow keratinocytes on coverslips and treat with 24R-Calcipotriol.

-

Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization.

-

Blocking: Block non-specific antibody binding with blocking buffer.

-

Antibody Staining: Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize and capture images using a fluorescence microscope.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of 24R-Calcipotriol on keratinocyte differentiation.

Conclusion and Future Directions

The available evidence strongly supports the role of Calcipotriol (24S-epimer) in promoting keratinocyte differentiation through VDR-mediated signaling pathways, including the modulation of STAT1/STAT3 and the downregulation of EGR1 and PLK2. While direct evidence for the specific role of 24R-Calcipotriol in keratinocyte differentiation is currently lacking, the comparative data from cancer cell lines suggests that this epimer possesses distinct biological activities that warrant further investigation.

Future research should focus on directly assessing the effects of 24R-Calcipotriol on human keratinocyte proliferation and differentiation using the protocols outlined in this guide. Head-to-head comparisons with the 24S-epimer will be crucial to elucidate any differences in potency and mechanism of action. Such studies will not only enhance our fundamental understanding of vitamin D analogue stereochemistry and its impact on biological function but may also pave the way for the development of novel and more effective therapies for hyperproliferative skin diseases.

References

- 1. Calcipotriol (MC 903), a novel vitamin D3 analogue stimulates terminal differentiation and inhibits proliferation of cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcipotriol induces apoptosis in psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of the combination of calcipotriol and betamethasone dipropionate versus both monotherapies on epidermal proliferation, keratinization and T-cell subsets in chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A double-blind, randomized quantitative comparison of calcitriol ointment and calcipotriol ointment on epidermal cell populations, proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 24R-Calcipotriol In Vitro Experimental Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

24R-Calcipotriol, a synthetic analogue of calcitriol (the active form of vitamin D3), is a cornerstone in the topical treatment of psoriasis.[1] Its therapeutic efficacy stems from its ability to modulate key cellular processes in the skin, including proliferation, differentiation, and inflammation.[2][3] These effects are primarily mediated through its interaction with the nuclear Vitamin D Receptor (VDR).[4] In vitro studies are crucial for elucidating the precise molecular mechanisms of 24R-Calcipotriol and for the development of novel vitamin D-based therapies.

These application notes provide detailed protocols for essential in vitro experiments to characterize the activity of 24R-Calcipotriol, along with a summary of its effects on various cellular signaling pathways and quantitative data from published studies.

Mechanism of Action: VDR-Mediated Gene Regulation

24R-Calcipotriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[4] This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The VDR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[5] This binding modulates the transcription of genes involved in cell cycle regulation, differentiation, and immune responses.[1][2]

Key In Vitro Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the anti-proliferative effects of 24R-Calcipotriol on human keratinocytes (e.g., HaCaT cell line).

Materials:

-

HaCaT (human keratinocyte) cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

24R-Calcipotriol stock solution (in DMSO or ethanol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM.[6]

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[7]

-

Treatment: Prepare serial dilutions of 24R-Calcipotriol in complete DMEM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest 24R-Calcipotriol concentration).

-

Incubation: Incubate the plate for 48 to 72 hours.[8]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[6]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of 24R-Calcipotriol that inhibits cell proliferation by 50%).

Quantitative Data:

| Cell Line | Assay | IC50 / Effective Concentration | Reference |

| HaCaT | Proliferation | Concentration-dependent decrease | [9] |

| Psoriatic Keratinocytes | Apoptosis | Increased apoptosis after 20h treatment | [10] |

Gene Expression Analysis (RT-qPCR)

This protocol is used to quantify changes in the expression of target genes in keratinocytes following treatment with 24R-Calcipotriol. Key target genes include those involved in differentiation (e.g., Keratin 10), inflammation (e.g., IL-10 receptor), and VDR-responsive genes.

Materials:

-

HaCaT cells

-

24R-Calcipotriol

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target genes (e.g., IL-10R, KRT10, STAT1, STAT3) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Protocol:

-

Cell Culture and Treatment: Culture HaCaT cells in 6-well plates and treat with 24R-Calcipotriol at desired concentrations (e.g., 10⁻⁹ M to 10⁻⁷ M) for a specified time (e.g., 24 hours).[5]

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-